1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-11-9(12-13)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSWEBBMCYNBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744473 | |
| Record name | 1-(3-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-26-8 | |
| Record name | 1-(3-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. The triazole moiety is known for its ability to interact with various biological targets, leading to anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.20 g/mol
The presence of the methoxy group and the carboxylic acid functional group enhances its solubility and potential interactions with biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. A study highlighted that derivatives of triazole showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The compound's ability to inhibit cyclooxygenase (COX) enzymes was also noted, with specific derivatives showing IC50 values indicating potent COX-2 inhibition .
Table 1: Inhibition of Cyclooxygenase Enzymes by Triazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4b | 45.9 | 68.2 |
| 6 | 39.8 | 46.3 |
| This compound | TBD | TBD |
The specific IC50 values for this compound are yet to be determined in available literature.
2. Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal strains. For instance, a related compound exhibited minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus niger comparable to standard antifungal agents like Amphotericin B .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (mg/ml) |
|---|---|---|
| Compound 4 | Candida albicans | 0.1 - 0.2 |
| Compound 4 | Aspergillus niger | 0.1 - 0.2 |
| Compound 3 | E. coli | 0.1 - 0.15 |
The structural features that enhance lipophilicity contribute significantly to the penetration of microbial cell walls .
3. Anticancer Properties
Emerging studies suggest that triazole derivatives may possess anticancer properties by inhibiting various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest . The design of new hybrids incorporating triazoles has shown promising results in preclinical models.
Case Studies
Recent studies have focused on synthesizing novel derivatives based on the triazole structure to enhance biological activity:
- Study on Anti-inflammatory Effects : A series of synthesized compounds were tested for their ability to reduce inflammation in animal models. The results indicated a significant reduction in swelling and pain comparable to existing anti-inflammatory drugs .
- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria and fungi, highlighting the potential for developing new therapeutic agents .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has demonstrated that compounds related to 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid exhibit notable antimicrobial properties. A study highlighted the synthesis of triazole derivatives that showed efficacy against various bacterial strains, indicating potential for development into new antibiotic agents .
Anti-inflammatory Properties
Another significant application is in the realm of anti-inflammatory drugs. Several derivatives of triazole compounds have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this compound demonstrated COX-2 inhibitory activity comparable to well-known anti-inflammatory drugs like indomethacin and celecoxib .
Antiviral Potential
The compound also shows promise as a precursor for synthesizing antiviral agents. Its structure allows for modifications that can enhance antiviral activity against pathogens such as the hepatitis C virus. The synthesis of nucleoside analogues from triazole derivatives has been explored extensively, with some showing effective antiviral properties in laboratory settings .
Agricultural Applications
Fungicides
Triazole compounds are widely recognized for their fungicidal properties. This compound and its derivatives have been studied for their effectiveness in controlling fungal pathogens in crops. The mechanism often involves inhibiting sterol biosynthesis in fungi, which is critical for their growth and reproduction .
Plant Growth Regulators
There is ongoing research into the use of triazoles as plant growth regulators. These compounds can influence various physiological processes in plants, potentially enhancing growth and resistance to environmental stressors. Studies indicate that specific triazole derivatives can promote root development and improve overall plant health under suboptimal conditions .
Chemical Synthesis and Derivatives
The versatility of this compound extends to its role as a building block in organic synthesis. It can be modified to produce a variety of derivatives that retain or enhance its biological activity.
| Derivative | Application | Biological Activity |
|---|---|---|
| Methyl ester derivative | Antiviral synthesis | Effective against HCV |
| Hydrazide derivative | Anti-inflammatory | COX inhibition |
| Nucleoside analogue | Antiviral | Broad-spectrum activity |
Case Studies
Case Study 1: Anti-inflammatory Activity
In a comparative study of various triazole derivatives, one compound exhibited a COX-2 IC50 value significantly lower than that of traditional NSAIDs. This suggests a potential for developing safer anti-inflammatory medications with fewer side effects .
Case Study 2: Agricultural Efficacy
Field trials conducted with triazole-based fungicides showed a marked reduction in fungal infections in crops compared to untreated controls. The application of these compounds resulted in improved yield and quality of produce .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacological Activities
The biological activity of 1,2,4-triazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
- Anti-Inflammatory Activity: The 3-pyridyl derivative (Table 1) showed COX-2 inhibition via pharmacophore modeling and docking studies, suggesting that electron-rich aromatic substituents enhance target binding .
- Antibacterial Activity : The oxadiazole-methyl derivative demonstrated activity against Gram-positive bacteria, likely due to the oxadiazole moiety enhancing membrane penetration. The carboxylic acid group in the target compound may similarly improve solubility and bacterial target interaction .
- Fungicidal Activity : Dichlorophenyl and fluorophenyl substituents in allyl benzoate derivatives exhibited >70% inhibition of fungal pathogens. The methoxy group’s lower lipophilicity compared to halogens may reduce fungicidal efficacy but improve safety profiles .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid generally involves:
- Formation of the 1,2,4-triazole ring system,
- Introduction of the 3-methoxyphenyl substituent at the N-1 position,
- Installation of the carboxylic acid group at the 3-position of the triazole ring.
These steps can be achieved via condensation, cyclization, or nucleophilic substitution reactions starting from suitable precursors such as acyl hydrazides, substituted phenyl derivatives, or azides.
Preparation via Acyl Hydrazides and Ethyl 2-ethoxy-2-iminoacetate Hydrochloride
One efficient method reported for related triazole carboxylic acids involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride in the presence of a base such as triethylamine in an anhydrous solvent like ethanol. This approach is adaptable for the synthesis of this compound by using the corresponding 3-methoxyphenyl acyl hydrazide as starting material.
- Acyl hydrazide formation from 3-methoxybenzoic acid derivatives,
- Condensation with ethyl 2-ethoxy-2-iminoacetate hydrochloride under basic conditions,
- Cyclization to form the 1,2,4-triazole ring,
- Hydrolysis or direct formation of the carboxylic acid group at the 3-position.
This method benefits from readily available starting materials and mild reaction conditions, yielding the target compound with good purity and yield.
Lithiation and Carboxylation Route
A more detailed and stepwise approach is exemplified in analogous triazole derivatives synthesis involving:
- N-alkylation or N-arylation of 1,2,4-triazole to introduce the 3-methoxyphenyl group,
- Directed lithiation at the 3-position of the triazole ring using strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78 °C),
- Carboxylation by bubbling carbon dioxide into the lithiated intermediate to form the 3-carboxylic acid,
- Optional protection/deprotection steps to enhance selectivity and yield.
This approach is supported by patent literature describing similar procedures for 1-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives, where lithiation and subsequent carboxylation provide a robust route to the 3-carboxylic acid functionality.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Although more common for 1,2,3-triazoles, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to synthesize related triazole carboxylic acids with substituted phenyl groups. This method involves:
- Preparation of 3-methoxyphenyl azide,
- Reaction with propiolic acid or its derivatives under Cu(I) catalysis in mixed solvents (tert-butanol/water),
- Formation of 1-(3-methoxyphenyl)-1,2,3-triazolyl-4-carboxylic acid analogs.
While this method is more suited for 1,2,3-triazoles, it demonstrates the utility of azide chemistry in triazole carboxylic acid synthesis.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Acyl Hydrazide Condensation | Acyl hydrazide, ethyl 2-ethoxy-2-iminoacetate HCl, triethylamine, ethanol | Mild conditions, accessible precursors | Multi-step, requires hydrazide prep |
| Lithiation and Carboxylation | 1-(3-methoxyphenyl)-1,2,4-triazole, LDA, CO2, THF, low temp (-78 °C) | High regioselectivity, direct carboxylation | Requires strong base, low temp control |
| Copper(I)-Catalyzed Azide-Alkyne | 3-methoxyphenyl azide, propiolic acid, CuSO4, sodium ascorbate, tert-butanol/water | Efficient click reaction, high yield | More common for 1,2,3-triazoles, not 1,2,4-triazoles |
Detailed Research Findings
Yield and Purity: The lithiation-carboxylation approach typically yields 70-80% of the carboxylic acid product with high purity (>99% by HPLC), as demonstrated in related triazole syntheses.
Reaction Conditions: The lithiation step requires strict temperature control (-78 °C) to avoid side reactions. Carboxylation with CO2 is generally performed under an inert atmosphere to ensure complete conversion.
Spectroscopic Characterization: The final compound is confirmed by NMR (1H and 13C) showing characteristic signals for the methoxy group (~3.7 ppm), aromatic protons (6.5–8.0 ppm), and the triazole proton (~8.5–9.5 ppm). IR spectroscopy shows broad O-H stretch (carboxylic acid) around 2500-3300 cm⁻¹ and strong C=O stretch near 1700 cm⁻¹.
Scalability: The acyl hydrazide method is more amenable to scale-up due to milder conditions and simpler reagents, while the lithiation route requires careful handling of strong bases and low temperatures, which may limit industrial scalability.
Q & A
Basic: What are the recommended synthetic routes for 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazides with appropriate precursors. For structurally analogous triazole-carboxylic acids, key steps include:
- Step 1: Preparation of a substituted hydrazide precursor (e.g., 3-methoxyphenyl hydrazine derivatives).
- Step 2: Cyclization with reagents like cyanogen bromide or carbon disulfide under controlled temperatures (60–80°C) to form the triazole core .
- Step 3: Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or HCl .
Critical Note: Optimize reaction time and solvent polarity (e.g., ethanol or DMF) to avoid side products like regioisomers .
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
- NMR Analysis:
- 1H NMR: Look for signals at δ 8.1–8.3 ppm (triazole protons) and δ 3.8–4.0 ppm (methoxy group). Aromatic protons from the 3-methoxyphenyl group appear as a multiplet between δ 6.7–7.5 ppm .
- 13C NMR: Confirm the carboxylic acid carbonyl at ~170 ppm and triazole carbons at 145–155 ppm .
- Mass Spectrometry (MS): Use ESI-MS to verify the molecular ion peak [M+H]+ at m/z 234.2 (calculated for C10H9N3O3). Fragmentation patterns should include loss of CO2 (44 Da) .
Advanced: How can structural modifications enhance bioactivity? Insights from SAR studies.
Methodological Answer:
- Substitution Patterns: Replace the methoxy group with halogens (e.g., Cl, F) to improve lipophilicity and membrane permeability. For example, 3-chloro analogs show enhanced antimicrobial activity .
- Carboxylic Acid Bioisosteres: Substitute the carboxylic acid with hydroxamic acid or amides to modulate solubility and target engagement (e.g., histone deacetylase inhibition) .
Data Contradiction: While electron-withdrawing groups (e.g., nitro) improve antibacterial activity, they may reduce metabolic stability in vivo .
Advanced: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time). For example, anti-inflammatory activity varies significantly between RAW264.7 macrophages and in vivo models .
- Purity Verification: Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to confirm >95% purity. Impurities like regioisomeric triazoles (e.g., 1,3,4-triazole vs. 1,2,4-triazole) can skew bioactivity results .
Advanced: What computational tools predict target interactions for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes like cyclooxygenase-2 (COX-2). The methoxyphenyl group may occupy hydrophobic pockets, while the carboxylic acid coordinates with catalytic residues .
- ADMET Prediction: Tools like SwissADME predict moderate bioavailability (LogP ~2.1) but potential renal clearance issues due to the carboxylic acid moiety .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation: Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation: Use fume hoods to avoid inhalation of fine particles (H335: respiratory irritation) .
- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling steps (if applicable). Cu(I) improves regioselectivity in triazole formation .
- Solvent Optimization: Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance reaction efficiency and reduce purification steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
